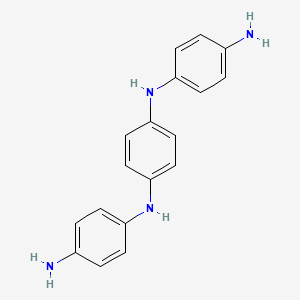

N1,N4-bis(4-aminophenyl)-1,4-benzenediamine

Cat. No. B8550369

M. Wt: 290.4 g/mol

InChI Key: DWJXWSIJKSXJJA-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US06160177

Procedure details

About 5.0 g of the tetraaniline in the emeraldine oxidation state synthesized in Example 2 was dissolved in 250 ml ethanol. 10 ml of anhydrous hydrazine was added with constant magnetic stirring. The reaction system was stirred for about 2 hours. The blue precipitate was collected by vacuum filtration and washed with 100 ml cold ethanol in 3 portions. The precipitate was suspended in 700 ml ethanol containing 1 ml of phenylhydrazine which was heated to reflux for 0.5 hours. The heat was removed and about 2.5 g of active carbon was added. The suspension was heated to reflux for another 0.5 hours and then was filtered hot by vacuum filtration and the filtrate was cooled in an ice bath. The off white precipitate was collected by vacuum filtration and washed with 50 ml cold ethanol and dried under dynamic vacuum. This precipitate was readily oxidized to, or approaching, the emeraldine oxidation state by air, especially if wet or in solution. Hence, minimum exposure to air is necessary in order to obtain the tetramer in the leucoemeraldine oxidation state. The dried precipitate was ground and stored in a dark bottle under Argon in a refrigerator. The yield was 3.5 g or 70%. A typical analysis for the tetraaniline in the leucoemeraldine oxidation state C24H22N4 was C: 78.38; H: 6.02; N: 15.28, total 99.68%. Calculated, C: 78.68; H: 6.05; N: 15.29. Mass spectrum (CI): 367 (MH+ /e). 1H NMR (DMSO): 7.66 (s,1), 7.42 (s,1), 7.15 (s,1), 7.12 (t,2), 6.88 (m,12), 6.65 (t,1), 6.52 (d,2) and 4.63 (s,2). 13C NMR (DMSO): 145.7, 142.6, 139.9, 139.8. 135.1, 134.1, 133.5, 129.0, 121.0, 120.5, 119.6, 117.7, 116.3, 115.9, 114.9 and 114.4 (TMS std.). These data are in agreement with the proposed structure, and are presented in FIG. 3 where it is identified as "B."

Name

Identifiers

|

REACTION_CXSMILES

|

C1C=CC([NH:7][C:8]2[CH:13]=[CH:12][C:11]([NH:14][C:15]3[CH:20]=[CH:19][C:18]([NH:21][C:22]4[CH:27]=[CH:26][C:25]([NH2:28])=[CH:24][CH:23]=4)=[CH:17][CH:16]=3)=[CH:10][CH:9]=2)=CC=1.NN>C(O)C>[CH:13]1[C:8]([NH2:7])=[CH:9][CH:10]=[C:11]([NH:14][C:15]2[CH:20]=[CH:19][C:18]([NH:21][C:22]3[CH:27]=[CH:26][C:25]([NH2:28])=[CH:24][CH:23]=3)=[CH:17][CH:16]=2)[CH:12]=1

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

5 g

|

|

Type

|

reactant

|

|

Smiles

|

C1=CC=C(C=C1)NC2=CC=C(C=C2)NC3=CC=C(C=C3)NC4=CC=C(C=C4)N

|

Step Two

|

Name

|

|

|

Quantity

|

10 mL

|

|

Type

|

reactant

|

|

Smiles

|

NN

|

Step Three

|

Name

|

|

|

Quantity

|

250 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(C)O

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

The reaction system was stirred for about 2 hours

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The blue precipitate was collected by vacuum filtration

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with 100 ml cold ethanol in 3 portions

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

was heated

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

to reflux for 0.5 hours

|

|

Duration

|

0.5 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The heat was removed

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

about 2.5 g of active carbon was added

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The suspension was heated

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

to reflux for another 0.5 hours

|

|

Duration

|

0.5 h

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

was filtered hot by vacuum filtration

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the filtrate was cooled in an ice bath

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The off white precipitate was collected by vacuum filtration

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with 50 ml cold ethanol

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

dried under dynamic vacuum

|

Outcomes

Product

Details

Reaction Time |

2 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C1=CC(=CC=C1N)NC2=CC=C(C=C2)NC3=CC=C(C=C3)N

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |